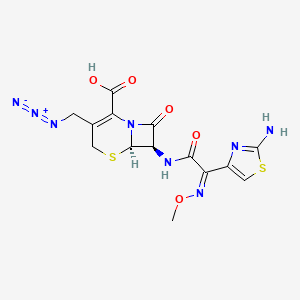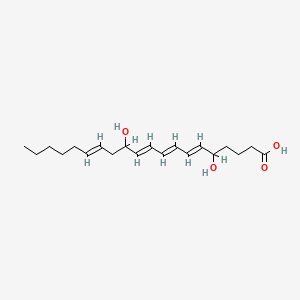
5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5, 12-Dihete belongs to the class of organic compounds known as leukotrienes. These are eicosanoids containing a hydroxyl group attached to the aliphatic chain of an arachidonic acid. Leukotrienes have four double bonds, three (and only three) of which are conjugated. Thus, 5, 12-dihete is considered to be an eicosanoid lipid molecule. 5, 12-Dihete is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 5, 12-Dihete has been primarily detected in urine. Within the cell, 5, 12-dihete is primarily located in the membrane (predicted from logP) and cytoplasm.
The major metabolite in neutrophil polymorphonuclear leukocytes. It stimulates polymorphonuclear cell function (degranulation, formation of oxygen-centered free radicals, arachidonic acid release, and metabolism). (From Dictionary of Prostaglandins and Related Compounds, 1990)
Applications De Recherche Scientifique
1. Chemical Stability and Analysis
- 5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid, a double dioxygenation product of arachidonic acid, shows decomposition during gas chromatography-mass spectrometric analysis, forming a cyclohexadiene derivative due to ring closure at C6 and C11. This finding explains previous controversial data and highlights its chemical instability under certain analytical conditions (Borgeat & Pilote, 1988).
2. Metabolism in Leukocytes
- In rabbit peritoneal polymorphonuclear leukocytes, arachidonic acid incubation led to several unidentified metabolites, including compounds structurally related to 5,12-dihydroxy-6,8,10,14-eicosatetraenoic acid. The study emphasizes the complex metabolism of arachidonic acid in these cells (Borgeat & Samuelsson, 1979).
3. Role in Inflammatory Responses
- The compound 5,12-dihydroxy-6,8,10,14-eicosatetraenoic acid and its derivatives have been identified as important factors in inflammation. They are involved in the degranulation of neutrophils and the generation of chemotactic responses, suggesting a role in inflammatory diseases (O’Flaherty et al., 1982).
4. Inhibition of Enzymes
- Eicosanoid compounds, including 5,12-dihydroxy-6,8,10,14-eicosatetraenoic acid, have shown inhibitory activities against 5-lipoxygenase in polymorphonuclear leukocytes. This suggests potential applications in regulating the formation of anaphylactic substances (Arai et al., 1983).
5. Effects on Skin Inflammation
- Studies involving the application of 5,12-dihydroxy-6,8,10,14-eicosatetraenoic acid to human skin have indicated its potential role in the inflammatory processes of conditions like psoriasis. Its application leads to specific inflammatory responses, demonstrating its biological activity in cutaneous contexts (Dowd et al., 2004).
Propriétés
Nom du produit |
5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid |
|---|---|
Formule moléculaire |
C20H32O4 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(6E,8E,10E,14E)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6+,14-10+,15-11+ |
Clé InChI |
VNYSSYRCGWBHLG-XUOUMLBJSA-N |
SMILES isomérique |
CCCCC/C=C/CC(/C=C/C=C/C=C/C(CCCC(=O)O)O)O |
SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
SMILES canonique |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Synonymes |
5,12 diHETE 5,12 HETE 5,12-diHETE 5,12-HETE B-4, Leukotriene Leukotriene B Leukotriene B 4 Leukotriene B-4 Leukotriene B4 Leukotrienes B LTB4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



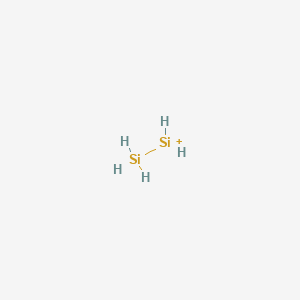
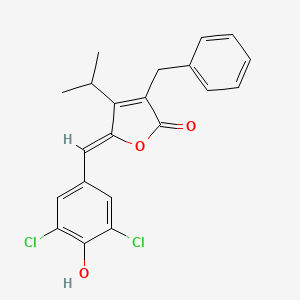

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dihydroxyethylamino)-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1235212.png)
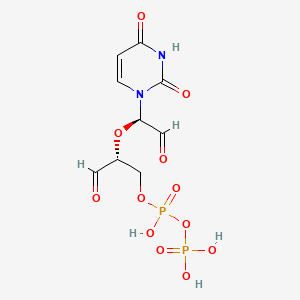
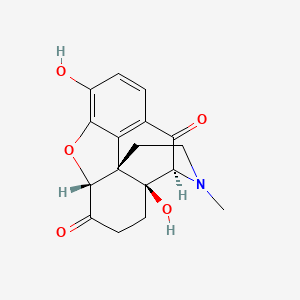
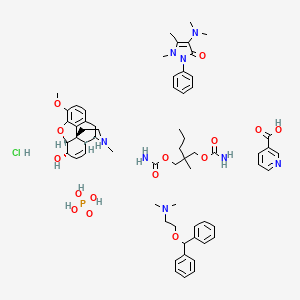
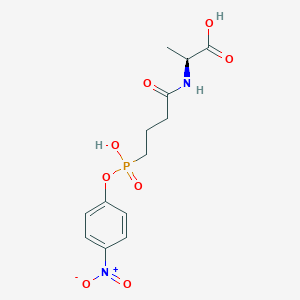
![N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]pyridine-4-carboxamide](/img/structure/B1235219.png)

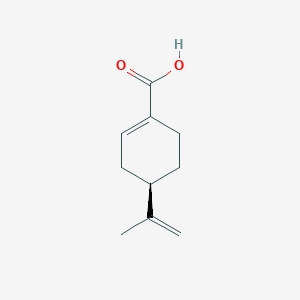
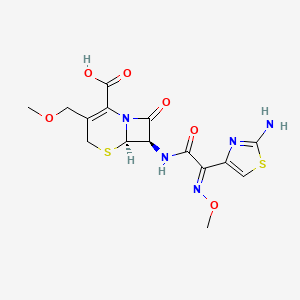
![1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]tetrazol-5-amine](/img/structure/B1235226.png)
